molecular formula C10H5ClN2O2 B1418135 8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 328277-09-4

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1418135
M. Wt: 220.61 g/mol
InChI Key: QNZJDYVERIAXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, also known as 8-chloro-2-benzofurancarboxamide, is an organic compound with a molecular formula of C9H6ClN3O. It is a member of the benzofuran family of heterocyclic compounds, which are characterized by a fused six-membered ring system containing one oxygen and two nitrogen atoms. 8-Chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one is an important intermediate in the synthesis of a variety of pharmaceuticals, including antifungal agents and antibacterial agents.

Scientific Research Applications

1. Crystal Structure Analysis

  • 2-(2-Hydroxyethylamino)-3-phenyl-1-benzofuro[3,2-d]pyrimidin-4(3H)-one dichloromethane hemisolvate :This study highlights the planar structure of the benzofuro[2,3-d]pyrimidine system and discusses the molecular packing influenced by hydrogen-bonding and π–π interactions in crystals (Zhang, Liu, & Chen, 2009).

  • 3,3′-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate :This research focuses on the planar structure of benzofuro[3,2-d]pyrimidine and its interactions in crystal formation (Li, Qu, Gong, & Hu, 2012).

2. Synthesis and Structural Analysis

  • Efficient Iminophosphorane‐Mediated Preparation of Benzofuro[3,2‐d]pyrimidin‐4(3H)‐ones :This paper discusses a method for preparing benzofuro[3,2-d]pyrimidin-4(3H)-ones using aza-Wittig reactions and explores the structures of the resulting compounds (Hu, Liu, & Ding, 2008).

3. Chemical Properties and Reactions

  • An efficient synthesis of 3-alkyl-2-diversity-substituted benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives :This study demonstrates the synthesis of benzofuro[3,2-d]pyrimidine derivatives and explores their chemical properties (Wang, Wang, He, Chen, & Hu, 2019).

  • Bioactivity and Advancements of Benzofuro[3,2-d] pyrimidine Derivatives :This paper reviews the importance of benzofuro[3,2-d] pyrimidine derivatives in pharmaceutical syntheses and their potential in various biological applications (Wei-ming, 2010).

4. Pharmaceutical Applications

  • Synthesis and anticancer activities of diverse furo[2,3-d]pyrimidine and benzofuro[3,2-d]pyrimidine derivatives :This research explores the synthesis of diverse benzofuro[3,2-d]pyrimidine derivatives and their potential antitumor effects against various cancer cell lines (Tang, Zheng, Wu, Liao, Hu, & Luo, 2022).

properties

IUPAC Name

8-chloro-3H-[1]benzofuro[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O2/c11-5-1-2-7-6(3-5)8-9(15-7)10(14)13-4-12-8/h1-4H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNZJDYVERIAXAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(O2)C(=O)NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 3
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 6
Reactant of Route 6
8-chloro[1]benzofuro[3,2-d]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.